Methyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

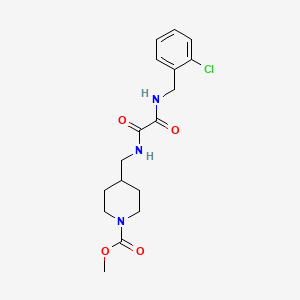

Methyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a methyl carboxylate group at the 1-position of the piperidine ring. The 4-position of the ring is substituted with a methylene-linked 2-((2-chlorobenzyl)amino)-2-oxoacetamide moiety. Key structural attributes include:

- 2-Chlorobenzyl group: Likely enhances lipophilicity and target binding via halogen interactions.

- Acetamide linker: Facilitates hydrogen bonding with biological targets.

- Methyl ester: Potentially acts as a prodrug, hydrolyzing in vivo to a carboxylic acid.

Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to improve pharmacokinetic properties.

Properties

IUPAC Name |

methyl 4-[[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O4/c1-25-17(24)21-8-6-12(7-9-21)10-19-15(22)16(23)20-11-13-4-2-3-5-14(13)18/h2-5,12H,6-11H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNNFQRZCPBCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, identified by its CAS number 1235390-93-8, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 367.8 g/mol

- Structural Features : The compound features a piperidine ring, a chlorobenzylamine moiety, and an oxoacetamido group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorobenzylamine portion can engage in hydrogen bonding and hydrophobic interactions, which may modulate the activity of target proteins.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This is facilitated by the oxoacetamido group, which can mimic substrate structures and competitively inhibit enzyme activity.

- Receptor Binding : The piperidine moiety allows for interaction with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognition.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through the inhibition of tumor cell proliferation. For instance, studies on various cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) via modulation of apoptotic pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to inhibit certain enzymes related to oxidative stress suggests a role in protecting neuronal cells from damage.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

-

In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines such as HeLa and MCF-7 at micromolar concentrations.

Cell Line IC50 (µM) HeLa 15 MCF-7 12 - Neuroprotection Assays : In models simulating oxidative stress, the compound exhibited a protective effect on neuronal cells, reducing cell death by approximately 40% compared to untreated controls.

- Mechanistic Studies : Further mechanistic studies revealed that the compound's effects could be attributed to its ability to modulate key signaling pathways involved in apoptosis and cell survival.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations among the target compound and related analogs:

Key Observations

Phenyl esters, however, may confer greater metabolic stability due to reduced esterase susceptibility. The tert-butyl ester in Compound 56C significantly increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Chlorinated Substituents :

- The 2-chlorobenzyl group in the target compound and its phenyl ester analog offers moderate steric bulk compared to the 2,4-dichlorobenzyl group in . Dichlorination may enhance target affinity but risks off-target interactions or toxicity.

Additional Functional Groups: Compound 56C incorporates a trifluoromethoxy group and triazole ring, which are known to improve metabolic stability and binding affinity through hydrophobic and dipole interactions. The pyridinyl carbonyl group in may engage in π-π stacking or hydrogen bonding, enhancing target engagement compared to the acetamide linker in the target compound.

Hypothesized Pharmacokinetic and Bioactivity Profiles

- Phenyl Ester Analog : Higher logP (~3–4) due to aromatic ester, possibly prolonging half-life but limiting solubility.

- Compound 56C : High logP (>4) from tert-butyl and trifluoromethoxy groups; likely potent but with poor oral bioavailability.

- Compound 242797-49-5 : Dichlorination and pyridinyl group may increase potency against bacterial targets but raise toxicity concerns.

Research Implications and Limitations

- Gaps in Evidence : The available data lack explicit bioactivity or pharmacokinetic metrics, necessitating caution in drawing definitive conclusions.

- Structural Trends : Chlorinated aromatic groups and ester modifications are critical levers for optimizing target affinity and drug-like properties.

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

- Nucleophilic substitution reactions to functionalize the piperidine ring.

- Amide coupling using reagents like propionic anhydride under reflux (12 hours, argon atmosphere) to introduce the 2-chlorobenzylamino-oxoacetamido moiety .

- Esterification with methyl chloroformate to finalize the carboxylate group . Key factors affecting yield: reaction time, temperature (e.g., 100–130°C for cyclization), and purification methods (e.g., column chromatography for intermediates). Reported yields range from 45% to 80% depending on step optimization .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

- NMR spectroscopy : H and C NMR confirm piperidine ring conformation, amide bond formation, and ester group placement (e.g., H peaks at δ 3.78 ppm for COCH) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 380 for CHNO) and fragmentation patterns .

- IR spectroscopy : Detects carbonyl stretches (1650–1750 cm) for amides and esters .

Intermediate Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates for amide coupling .

- Catalyst use : Base catalysts (e.g., KCO) improve nucleophilic substitution efficiency .

- Temperature control : Reflux conditions (100–130°C) for 12–48 hours ensure complete cyclization .

- Purification : Silica gel chromatography or recrystallization removes byproducts (e.g., unreacted piperidine derivatives) .

Q. What computational tools aid in predicting the compound’s bioactivity?

- Molecular docking : Software like AutoDock Vina predicts binding affinity to targets (e.g., enzymes like soluble epoxide hydrolase) .

- QSAR models : Correlate structural features (e.g., electron-withdrawing chloro groups) with activity trends .

Advanced Research Questions

Q. How should conflicting reports on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

- Comparative assays : Use standardized protocols (e.g., IC measurements under identical pH/temperature conditions) to minimize variability .

- Target selectivity profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2-chlorobenzyl with fluorobenzyl) to isolate structure-activity relationships (SAR) .

Q. What methodological approaches are recommended for detecting and characterizing metabolites in pharmacokinetic studies?

- LC-MS/MS : Quantifies phase I metabolites (e.g., hydroxylated piperidine derivatives) and phase II conjugates (e.g., glucuronides) with ppm-level accuracy .

- Radiolabeling : Incorporate C at the methyl carboxylate group to track metabolic pathways in vitro .

- Microsomal incubations : Use liver microsomes to identify CYP450-mediated oxidation hotspots .

Case Study Design

Design a study to evaluate the compound’s enzyme inhibition efficacy and mechanism of action.

- Experimental parameters :

- Enzyme source : Recombinant human soluble epoxide hydrolase (sEH) .

- Assay : Fluorescent-based inhibition assay using CMNPC as a substrate .

- Controls : Include a known sEH inhibitor (e.g., TPPU) and vehicle (DMSO ≤0.1%).

- Data analysis :

- Calculate IC values using nonlinear regression (GraphPad Prism).

- Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.